Methyl n-octyl sulfide

概述

描述

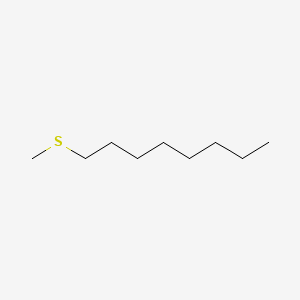

Methyl n-octyl sulfide, also known as this compound, is an organic compound with the molecular formula C₉H₂₀S. It is a colorless to light yellow liquid with a characteristic odor. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial processes .

准备方法

Methyl n-octyl sulfide can be synthesized through several methods. One common method involves the reaction of octanol with sulfur in the presence of sodium hydroxide. The reaction is carried out at an appropriate temperature and time to yield methyl octyl sulfide . This method is known as the Basel synthesis method. Industrial production methods may vary, but they generally involve similar reaction conditions and reagents.

化学反应分析

Methyl n-octyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methyl octyl sulfide can yield sulfoxides or sulfones .

科学研究应用

Applications in Flavoring and Fragrance

Methyl n-octyl sulfide is widely used in the food and beverage industry as a flavoring agent. Its unique chemical structure allows it to impart specific sensory attributes to products. Key applications include:

- Flavoring Agents : Used to enhance flavors in food products due to its pleasant aroma profile.

- Fragrance Compounds : Incorporated into perfumes and personal care products for its desirable scent characteristics.

Sustainable Chemical Processes

One notable application of this compound is its use as a less toxic alternative in chemical synthesis processes. A case study highlighted the transition from dimethyl sulfide (DMS), known for its strong odor and toxicity, to this compound in the Corey-Kim oxidation reaction. The new method demonstrated reduced toxicity while maintaining efficacy in producing keto-testosterone from testosterone, showcasing its potential for safer laboratory practices .

Extraction Techniques

Research has explored the use of this compound in extraction processes, particularly for palladium(II) from hydrochloric acid solutions. Studies indicate that sulfide-containing compounds can enhance the efficiency of metal extraction processes, making them valuable in materials science and recycling applications .

Case Study 1: Transition to Safer Reagents

In a study conducted by ViridisChem, researchers utilized a chemical analyzer tool to evaluate the toxicity of various reagents used in drug development. They replaced DMS with this compound in a key oxidation reaction, significantly improving safety profiles while still achieving desired chemical transformations .

Case Study 2: Flavor Extraction Techniques

Research comparing different extraction methods for flavor compounds found that using this compound yielded better results compared to traditional solvents. This study emphasized the compound's role in improving flavor extraction efficiency while minimizing health risks associated with more volatile organic compounds .

Data Table: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Flavoring | Food and beverage enhancement | Improves taste without strong odors |

| Fragrance | Perfumes and cosmetics | Provides desirable scent characteristics |

| Chemical Synthesis | Alternative reagent for oxidation reactions | Lower toxicity compared to DMS |

| Metal Extraction | Palladium(II) extraction | Enhanced efficiency in recycling processes |

作用机制

The mechanism of action of methyl octyl sulfide involves its interaction with molecular targets and pathways. As a sulfide, it can participate in redox reactions, where it can be oxidized to form sulfoxides or sulfones. These reactions can affect various biochemical pathways and processes. The specific molecular targets and pathways involved depend on the context in which methyl octyl sulfide is used .

相似化合物的比较

Methyl n-octyl sulfide can be compared with other similar compounds, such as ethyl methyl sulfide and butyl methyl sulfide. These compounds share similar chemical structures and properties but differ in their carbon chain lengths. This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Other similar compounds include thiophenol and ethyl phenyl sulfide .

生物活性

Methyl n-octyl sulfide (C9H20S), a member of the thioether family, has garnered interest due to its potential biological activities. This article aims to explore the compound's biological effects, including antimicrobial properties, toxicity profiles, and potential applications in various fields.

This compound is characterized by its sulfur-containing structure, which contributes to its unique biological activity. The compound is primarily used in industrial applications but has shown promise in biological contexts as well.

Toxicity and Safety Profile

The safety profile of this compound has been evaluated through various toxicological studies. Key findings include:

- Acute Toxicity : Inhalation studies indicate an LC50 greater than 6.12 mg/L for rats over a 4-hour exposure period, suggesting low acute toxicity .

- Skin and Eye Irritation : The compound can cause irritation upon contact with skin and eyes, with potential for irreversible damage in the latter case .

- Genotoxicity : Tests have shown negative results for mutagenicity across several assays, indicating that this compound does not pose significant genetic risks .

Study on Antimicrobial Efficacy

A study published in the Journal of Agricultural and Food Chemistry examined the antimicrobial effects of various thioether derivatives, highlighting their ability to inhibit biofilm formation and bacterial growth. The study found that certain derivatives showed enhanced activity against Hafnia alvei, a pathogen associated with foodborne illnesses .

Toxicological Assessment

Research conducted by the U.S. Environmental Protection Agency (EPA) assessed the toxicological endpoints of this compound. The evaluation included acute toxicity, skin sensitization, and reproductive toxicity, concluding that the compound does not exhibit significant adverse effects at standard exposure levels .

Potential Applications

Given its biological activity, this compound may find applications in:

- Food Preservation : Due to its antimicrobial properties, it could be utilized as a natural preservative.

- Pharmaceuticals : Its low toxicity profile suggests potential for development in medicinal chemistry.

- Agriculture : As a biopesticide or fungicide, it may offer an environmentally friendly alternative to synthetic chemicals.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Methyl n-octyl sulfide, and how can purity be optimized?

this compound (C₉H₂₀S) is typically synthesized via nucleophilic substitution between sodium methanethiolate and 1-bromooctane under anhydrous conditions. Key steps include:

- Maintaining inert atmospheres (N₂/Ar) to prevent oxidation of the thiolate intermediate.

- Using polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction kinetics.

- Purification via fractional distillation or column chromatography to isolate the product (boiling point ~220–225°C). Purity can be verified using gas chromatography (GC) with flame ionization detection, ensuring ≤1% residual solvent or byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H NMR : The methyl group (S-CH₃) resonates at δ ~2.1 ppm, while the octyl chain protons appear as a multiplet (δ 1.2–1.6 ppm).

- ¹³C NMR : The sulfur-bound methyl carbon is observed at ~15 ppm, with octyl carbons between 22–32 ppm.

- IR Spectroscopy : C-S stretching vibrations occur at 600–700 cm⁻¹.

- Mass Spectrometry (EI-MS) : The molecular ion peak (m/z 160.32) and fragmentation patterns (e.g., loss of CH₃S•, m/z 113) confirm structural identity .

Q. How does the linear alkyl chain influence the compound’s physical properties?

The n-octyl chain imparts hydrophobicity (logP ~5.2) and low water solubility (~0.01 mg/mL at 25°C). The linear structure enhances thermal stability (decomposition >250°C) compared to branched analogs due to efficient van der Waals interactions .

Advanced Research Questions

Q. What mechanistic insights explain the cleavage of this compound under strong reducing conditions?

Lithium naphthalenide in THF cleaves the C-S bond via single-electron transfer, generating a methylthiolate ion and an octyl radical. This reactivity is influenced by:

- Electron Affinity : Electron-deficient sulfides cleave faster. This compound’s low electron density slows cleavage compared to aryl sulfides.

- Temperature : Reactions at -70°C minimize side reactions (e.g., THF ring-opening) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Quantum chemical calculations (e.g., DFT) optimize transition states for reactions like oxidation to sulfoxides. Key parameters:

- HOMO-LUMO Gaps : Predict nucleophilic/electrophilic sites.

- Solvent Effects : COSMO-RS models simulate solvent interactions. Validation against experimental data (e.g., reaction yields) ensures model accuracy .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Discrepancies may arise from impurities or measurement techniques. Mitigation strategies include:

- Standardized Protocols : Use USP-grade solvents and controlled temperatures.

- Cross-Validation : Compare gravimetric, UV/Vis, and GC methods.

- Reproducibility Checks : Independent replication across labs .

Q. How can this compound be analyzed in multicomponent mixtures using chromatography?

GC-MS with Derivatization :

- Derivatize with iodomethane to enhance volatility.

- Use a nonpolar column (e.g., DB-5) and temperature programming (50°C to 280°C). HPLC-UV : A C18 column with acetonitrile/water (70:30) mobile phase resolves sulfide peaks. Limit of detection: ~0.1 µg/mL .

Q. What in vitro models assess the biological interactions of this compound?

- Cytotoxicity Assays : Use HepG2 cells and MTT assays to evaluate IC₅₀ values.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS.

- Protein Binding : Equilibrium dialysis with human serum albumin quantifies unbound fractions .

Q. Methodological Considerations

- Data Reproducibility : Document reaction conditions (solvent purity, catalyst batches) to minimize variability.

- Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines for experimental detail (e.g., Beilstein J. Org. Chem. standards) .

- Statistical Analysis : Use ANOVA for comparing multiple experimental groups, with p < 0.05 indicating significance .

属性

IUPAC Name |

1-methylsulfanyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20S/c1-3-4-5-6-7-8-9-10-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCJTMBRROLNHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190470 | |

| Record name | Methyl octyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an unpleasant odor; [Chevron Phillips MSDS], Clear colourless liquid; Pungent unpleasant odour | |

| Record name | Methyl n-octyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15527 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl octyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1887/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | Methyl octyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1887/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.840-0.860 (20°) | |

| Record name | Methyl octyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1887/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3698-95-1 | |

| Record name | Methyl octyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3698-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl octyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003698951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl octyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl octyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL OCTYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L68L019D9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。